4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid
Overview
Description
“4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid” is a compound that consists of a benzoic acid group attached to a terpyridine group . Terpyridine is a heterocyclic compound consisting of a pyridine ring fused with two other pyridine rings . Benzoic acid is a simple aromatic carboxylic acid which is a colorless crystalline solid and a member of the carboxylic acids family .
Synthesis Analysis
The synthesis of terpyridine derivatives often involves the condensation reaction of the corresponding triketone precursor with ammonium acetate . Benzoic acid can be produced synthetically via the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . Another method involves reacting tri-chlorotoluene with calcium hydroxide in the presence of water, and treating the calcium benzoate product with hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzoic acid group attached to a terpyridine group . The benzoic acid group consists of a benzene ring attached to a carboxyl group, and the terpyridine group consists of a pyridine ring fused with two other pyridine rings .Chemical Reactions Analysis
The primary reactions of benzoic acid involve its carboxyl group and can occur at the aromatic ring . In the presence of a strong base, benzoic acid can lose a proton from the carboxyl group to form a carboxylate anion . The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Benzoic acid is a colorless crystalline solid with a faintly pleasant odor . It has a melting point of 122°C and is sparingly soluble in cold water but soluble in hot water, ether, benzene, and alcohol . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Scientific Research Applications
Synthesis of Novel Amino Acids and Ruthenium Complexes : Modification of 4'-(p-tolyl)-2,2':6',2"-terpyridine led to the creation of new unnatural amino acids and their mononuclear heteroleptic ruthenium complexes, showing potential in supramolecular chemistry and photophysical properties (Ypsilantis et al., 2023).
Development of Optoelectronic Materials : Full-conjugated derivatives have been synthesized for surface modification of materials like quartz wafers and multiwalled carbon nanotubes (MWCNTs), enhancing their solubility in organic solvents and offering potential applications in optoelectronics (Pan et al., 2010).
Molecular Uranyl Materials : In the field of inorganic chemistry, compounds featuring 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid have been used to synthesize new materials containing the UO2^2+ cation, providing insights into non-covalent assembly and uranyl oxo atoms' interactions (Carter et al., 2017).
Biological Activities of Terpyridine Derivatives : Terpyridine derivatives, including those with substitutions at the 4’ position, have been explored for their potential as pharmacological agents, with applications in anticancer drugs, antioxidants, and antimicrobials (Sivasankari et al., 2018).
Supramolecular Chemistry and Coordination Polymers : The ligand has been used to explore the structural relationship between benzoic acids and chelating N-donors, influencing uranyl speciation and contributing to the field of supramolecular chemistry (Carter & Cahill, 2015).
Optical Sensors and Photophysical Applications : The compound has been used in the synthesis of quinoxalines with potential as optical sensors for protons and metal ions, showcasing its applications in photophysical studies (Jang et al., 2008).
Luminescent Ratiometric Thermometers : The compound's derivatives have been utilized in the development of luminescent ratiometric thermometers, providing a new strategy for exploring temperature-sensitive luminescent materials (Wei et al., 2015).
Safety And Hazards
Benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) with the target organ being the lungs . It is also harmful if inhaled, causing respiratory tract irritation .
properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)16-9-7-15(8-10-16)17-13-20(18-5-1-3-11-23-18)25-21(14-17)19-6-2-4-12-24-19/h1-14H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRPKJKACRJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579265 | |
Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid | |
CAS RN |
158014-74-5 | |
Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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